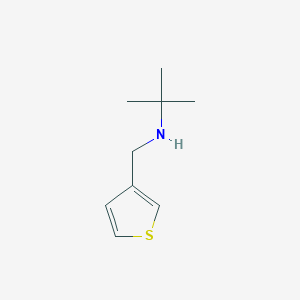

2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which would include “2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine”, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications

DNA-Binding Polymers

A water-soluble cationic polythiophene derivative, related to 2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine, has been synthesized and shown to bind DNA effectively. This derivative has potential as a theranostic gene delivery vehicle (Carreon et al., 2014).

Antimicrobial Activity

Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which are structurally similar to the compound , have been synthesized and found to exhibit antimicrobial activity (Arora et al., 2013).

Catalytic Amide Synthesis

(2-(thiophen-2-ylmethyl)phenyl)boronic acid, a related compound, has been used as an effective catalyst at room temperature for amide bond synthesis. This approach has applications in peptide synthesis (Dine et al., 2015).

Crystal Structures in Chemistry

Structures of various thiophene-containing compounds, analogous to 2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine, have been studied for their potential applications in understanding crystal packing in chemistry. This research aids in the development of materials with specific properties (Koval et al., 2006).

Mechanism of Action

Target of Action

It is known that similar compounds, such as thiopropamine, primarily target the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various physiological processes.

Mode of Action

Based on the information about related compounds, it can be inferred that it might act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means that it could prevent the reabsorption of these neurotransmitters into the pre-synaptic neuron, leading to an increase in their concentration in the synaptic cleft and thus enhancing neurotransmission.

Biochemical Pathways

By inhibiting the reuptake of norepinephrine and dopamine, it could potentially affect various pathways related to these neurotransmitters, such as the adrenergic and dopaminergic signaling pathways . The downstream effects could include changes in mood, cognition, and motor control, among others.

Pharmacokinetics

It is known that similar compounds are likely to be metabolized into active metabolites and thiophene s-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive derivatives .

Result of Action

By increasing the levels of norepinephrine and dopamine in the synaptic cleft, it could potentially enhance neurotransmission and lead to various physiological effects, depending on the specific neurons and circuits involved .

properties

IUPAC Name |

2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-9(2,3)10-6-8-4-5-11-7-8/h4-5,7,10H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMYZDKLSNZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406035 | |

| Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

341008-35-3 | |

| Record name | 2-methyl-N-(thiophen-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[2-(2-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3051410.png)

![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)

![2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone](/img/structure/B3051427.png)

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)